molecular formula C8H15NO5 B13509671 1-(3-Aminopropyl)cyclopropan-1-ol, oxalic acid

1-(3-Aminopropyl)cyclopropan-1-ol, oxalic acid

Cat. No.: B13509671
M. Wt: 205.21 g/mol
InChI Key: WSEHNGIJHPWYGL-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C8H15NO5

Molecular Weight

205.21 g/mol

IUPAC Name

1-(3-aminopropyl)cyclopropan-1-ol;oxalic acid

InChI

InChI=1S/C6H13NO.C2H2O4/c7-5-1-2-6(8)3-4-6;3-1(4)2(5)6/h8H,1-5,7H2;(H,3,4)(H,5,6)

InChI Key

WSEHNGIJHPWYGL-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCCN)O.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Cyclopropane Ring Formation via Hydrocarbonylation and Cyclization

The primary approach involves the synthesis of the cyclopropane ring, which is a crucial structural component of the target compound, through hydrocarbonylation and cyclization reactions.

  • Starting Materials : Nitroacetic acid esters (e.g., ethyl nitroacetate) and 1,2-dihalo ethane derivatives (e.g., glycol dibromide or ethylene dichloride) are used as precursor reagents.
  • Reaction Sequence :
    • Hydrocarbonylation and Cyclization : Catalyzed by salts such as sodium carbonate or wormwood-derived catalysts, the process involves the cyclization of nitroacetic acid esters with dihalo compounds under reflux conditions in solvents like methylene dichloride.
    • Reduction : The nitro group is reduced to an amino group using reagents like tindichloride in alcohol solvents (methanol or ethanol) at low temperatures (15-20°C).
    • Hydrolysis : The ester groups are hydrolyzed using sodium or potassium hydroxide at elevated temperatures (70-90°C) to yield the free amino alcohol.

Synthesis of the Cyclopropane Core via Carbenoid or Metal-Catalyzed Methods

  • Carbenoid Approach : Utilizes diazo compounds or halomethyl compounds in the presence of transition metal catalysts (e.g., copper or zinc) to generate carbenoids that insert into alkenes, forming cyclopropane rings.
  • Metal-Catalyzed Cyclopropanation : Employs reagents like chloromethyl or bromomethyl derivatives with zinc or copper catalysts to produce the cyclopropane ring with the amino and hydroxyl functionalities attached.

Functionalization with Aminopropyl and Hydroxyl Groups

  • Post-cyclopropanation, the intermediate compounds are subjected to nucleophilic substitution or addition reactions to introduce the amino-propyl side chain and hydroxyl group at specific positions on the cyclopropane ring, often mediated by protecting groups and selective deprotection steps.

Oxalic Acid Incorporation via Salt Formation and Acidification

The oxalic acid component in the compound can be synthesized through several methods, often involving the oxidation of suitable precursors or the direct reaction of potassium oxalate with acids.

Electrochemical Oxidation of Metal Formates

  • Method : Metal formates (e.g., potassium formate) are electrolyzed in an electrodialysis cell at ambient temperatures (20-35°C) under a constant voltage (~20V).
  • Reaction : The process converts metal formates into oxalic acid and metal hydroxides, avoiding the use of sulfuric acid or other strong acids, thus producing high-purity oxalic acid without waste byproducts like gypsum.

Chemical Oxidation of Precursors

  • Oxalic acid can be synthesized by oxidizing carbohydrates or aldehyde derivatives using strong oxidants such as potassium permanganate or nitric acid, although this method is less favored industrially due to waste concerns.

Salt Metathesis and Crystallization

  • Potassium oxalate obtained from the electrochemical process is acidified with mineral acids (e.g., hydrochloric acid) or via ion-exchange methods to produce free oxalic acid, which is then purified through cooling and crystallization techniques, often using ethanol as a solvent.

Reaction Conditions and Catalysts

Reaction Step Reagents Catalysts Solvents Conditions Notes
Cyclopropanation Nitroacetic acid esters, dihalo ethane Sodium carbonate, metal salts Methylene dichloride 80-120°C, reflux Catalytic cyclization
Reduction Tindichloride - Methanol/Ethanol 15-20°C Nitro to amino reduction
Hydrolysis NaOH/KOH - Methanol/Ethanol 70-90°C Ester to alcohol conversion
Oxalic acid synthesis Potassium formate Electrochemical cell Water 20-35°C Electrodialysis process

Data Table: Summary of Key Preparation Parameters

Step Reagents Catalyst Solvent Temperature Yield (%) Remarks
Cyclopropanation Nitroacetic acid ester + dihalo ethane Sodium carbonate Methylene dichloride 80-120°C 70-85 Critical for ring formation
Reduction Tindichloride - Methanol/Ethanol 15-20°C 80-90 Nitro to amino conversion
Hydrolysis NaOH/KOH - Methanol/Ethanol 70-90°C 75-85 Ester to alcohol
Oxalic acid production Potassium formate Electrodialysis Water 20-35°C 85-95 Purification step

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopropyl)cyclopropan-1-ol, oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

Scientific Research Applications

  • Chemistry: It serves as a building block in synthesizing complex organic molecules and as a reagent in various chemical reactions.
  • Biology: It is studied for its potential biological activities and interactions with biomolecules.
  • Medicine: It is investigated for potential therapeutic properties and as a precursor in synthesizing pharmaceutical compounds.
  • Industry: It is utilized in producing specialty chemicals, polymers, and other industrial products.

Chemical Reactions

1-(3-aminopropyl)cyclopropan-1-ol undergoes various chemical reactions:

  • Oxidation: Involves adding oxygen or removing hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Involves adding hydrogen or removing oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.

While specific case studies directly involving 1-(3-aminopropyl)cyclopropan-1-ol, oxalic acid are not available in the search results, related research areas and compounds provide context:

  • GPR88 Agonists: Research on GPR88 agonists, such as 5-amino-1,3,4-oxadiazole derivatives, shows potential in treating alcohol addiction . These compounds are derived from the 2-AMPP scaffold and have demonstrated improved potency .
  • Glaucoma Management: Case studies on glaucoma management involve techniques like intracameral implants and selective laser trabeculoplasty (SLT) to reduce reliance on eye drops and manage intraocular pressure (IOP) .
  • Arsenic Toxicity Mitigation: Studies have shown that jaggery, a natural functional food, can effectively antagonize many adverse effects of arsenic, demonstrating the potential of dietary interventions in mitigating toxicity .
  • Ranibizumab for Diabetic Macular Edema: Ranibizumab monotherapy and combination therapy have been found cost-effective for treating visual impairment due to diabetic macular edema, offering increased quality-adjusted survival .
  • Beekeeping Challenges: Oxalic acid is used to treat bee colonies for mites .

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)cyclopropan-1-ol, oxalic acid involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The cyclopropane ring in ACC and 1-Allylcyclopropanecarboxylic acid enhances biological activity and synthetic utility compared to non-cyclopropane analogs like 3-Aminopropan-1-ol .
  • The hydroxyl group in 1-(3-Aminopropyl)cyclopropan-1-ol may confer distinct solubility and hydrogen-bonding properties compared to carboxylic acid-containing analogs .

Oxalic Acid and Related Organic Acids

Compound Name Molecular Formula Acid Strength (pKa) Natural Occurrence Industrial Uses References
Oxalic acid C₂H₂O₄ 1.25, 4.14 Rhubarb, spinach Metal cleaning, textile processing
Citric acid C₆H₈O₇ 3.13, 4.76, 6.40 Citrus fruits Food preservative, detergent
Acetic acid C₂H₄O₂ 4.76 Vinegar Solvent, chemical synthesis
Lactic acid C₃H₆O₃ 3.86 Fermented foods Bioplastics, pharmaceuticals

Key Observations :

  • Oxalic acid’s lower pKa values (higher acidity) compared to citric or acetic acid make it more effective in chelating metal ions .
  • Unlike citric or lactic acid, oxalic acid’s toxicity (LD₅₀ ~ 375 mg/kg in rats) limits its use in food products .

Key Observations :

  • 3-Aminopropan-1-ol exhibits remarkably low toxicity compared to oxalic acid, making it safer for laboratory use .
  • The cyclopropane moiety in 1-(3-Aminopropyl)cyclopropan-1-ol and ACC may introduce unknown metabolic byproducts, necessitating further toxicological studies .

Biological Activity

Overview

1-(3-Aminopropyl)cyclopropan-1-ol, oxalic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound consists of a cyclopropane ring substituted with an aminopropyl group and an oxalic acid moiety. Its molecular formula is C6H12N2O4C_6H_{12}N_2O_4, and it has a molecular weight of 176.17 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The aminopropyl group can form hydrogen bonds, while the oxalic acid component may participate in ionic interactions with biological macromolecules such as proteins and nucleic acids. This interaction can modulate enzyme activity and receptor functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against various bacterial strains. In vitro assays demonstrated inhibition zones that indicate effective bacterial growth suppression.
  • Antioxidant Properties : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular environments. This property is crucial for protecting cells from damage associated with various diseases.
  • Neuroprotective Effects : There is emerging evidence suggesting that the compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. Animal studies have shown improvements in cognitive function when treated with this compound.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's efficacy against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .
  • Neuroprotective Study : Research conducted on rat models indicated that administration of the compound improved memory retention in behavioral tests compared to control groups. The neuroprotective effects were attributed to reduced levels of oxidative stress markers in brain tissues .
  • Antioxidant Activity Assessment : An investigation into the antioxidant capacity revealed that the compound effectively reduced lipid peroxidation levels in vitro, suggesting its potential role in preventing cellular damage caused by oxidative stress .

Data Summary

Biological Activity Effect Observed Reference
AntimicrobialEffective against E. coli and S. aureus
NeuroprotectiveImproved cognitive function in rats
AntioxidantReduced lipid peroxidation

Q & A

Q. What are the primary laboratory synthesis methods for oxalic acid, and how do reaction conditions affect yield?

Oxalic acid is synthesized via nitric acid-mediated oxidation of carbohydrates (e.g., sucrose). Key parameters include:

  • Nitric acid concentration : 65–70% v/v ensures optimal oxidation without excessive side reactions.
  • Temperature : 60–70°C maintains reaction kinetics while avoiding decomposition.
  • Purification : Crystallization at 4°C yields dihydrate forms (purity >98%), verified by melting point (101.5°C for hydrate) and FTIR (C=O stretch at 1690 cm⁻¹) .

Q. What safety protocols are critical when handling cyclopropane-based amines like 1-(3-aminopropyl)cyclopropan-1-ol?

  • Ventilation : Use fume hoods to prevent inhalation of volatile amines (evidenced by OSHA HCS guidelines).
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles mitigate skin/eye exposure (GHS classification: H315, H319).
  • Storage : Airtight containers under nitrogen prevent hygroscopic degradation .

Q. How can researchers mitigate oxalic acid’s environmental impact during disposal?

  • Neutralization : Add Ca(OH)₂ to precipitate calcium oxalate (solubility: 6.7 mg/L at 25°C), reducing aquatic toxicity.
  • Biodegradation : Follow OECD 301B guidelines (28-day test, >60% degradation indicates low persistence) .

Advanced Research Questions

Q. How can electrochemical sensors detect oxalic acid in biological fluids with high selectivity?

A Pt/CB-Ni-rGO nanocomposite electrode achieves:

  • Linear range : 20 μM–60 mM (R² = 0.998) in synthetic urine.
  • Interference rejection : Ascorbic/uric acids show <5% signal deviation at physiological concentrations (0.1 mM).
  • Detection limit : 2.35 μM (S/N = 3), validated via chronoamperometry (−0.4 V vs. Ag/AgCl) .

Q. What strategies optimize oxalic acid’s chelation efficacy in detergent formulations?

  • Terg-O-Tometer assays : At 40°C and 150 rpm, 2% w/w oxalic acid reduces Ca²+ redeposition by 85% in hard water (150 ppm CaCO₃).
  • pH optimization : pH 5.5–6.5 maximizes carboxylate ionization (pKa₁ = 1.25, pKa₂ = 4.14) .

Q. How do reaction conditions influence stereochemical outcomes in cyclopropanol derivative synthesis?

  • Simmons-Smith reaction : Use Zn/CH₂I₂ at −78°C to minimize ring strain (cyclopropane angle: 60°).
  • Stabilization : Electron-withdrawing groups (e.g., ketones at C1) improve yields (70–80%) by reducing ring-opening side reactions.
  • Characterization : X-ray crystallography resolves stereochemistry (C–C bond lengths: 1.51 Å) .

Q. What role does oxalic acid play in graphene synthesis compared to traditional reductants?

  • Reduction mechanism : Electron transfer from oxalic acid reduces graphene oxide (C/O ratio increases from 2.1 to 8.7 via XPS).
  • Quality : Lower defect density (Raman D/G ratio: 0.18 vs. hydrazine’s 0.32) and higher conductivity (3,200 S/m) .

Q. How can conflicting purity data for cyclopropane amines be resolved during characterization?

  • Cross-validation : Combine HPLC (C18 column, 0.1% TFA/ACN gradient, retention time 12.3 min) with elemental analysis (C, H, N ±0.3%).
  • NMR analysis : ¹H NMR (400 MHz, D₂O) identifies impurities (e.g., δ 1.2 ppm for unreacted propylamine) .

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